Amlodipine maleate

Übersicht

Beschreibung

Amlodipinmaleat ist ein Kalziumkanalblocker, der hauptsächlich zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird. Es ist ein Derivat von Dihydropyridin und wirkt durch Entspannung der Blutgefäße, wodurch der Blutfluss erleichtert wird. Diese Verbindung ist bekannt für ihre lang anhaltende Wirkung und wird häufig unter dem Markennamen Norvasc verschrieben .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Amlodipinmaleat wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte beinhalten die Reaktion von 2-Chlorbenzaldehyd mit Ethylacetoacetat zur Bildung eines Dihydropyridin-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit 2-(2-Aminoethoxy)ethanol umgesetzt, um Amlodipin zu erhalten. Schließlich wird Amlodipin mit Maleinsäure umgesetzt, um Amlodipinmaleat zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Amlodipinmaleat beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig Kristallisationsschritte zum Einsatz kommen, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amlodipine maleate is synthesized through a multi-step process. The key steps involve the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to yield amlodipine. Finally, amlodipine is reacted with maleic acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving crystallization steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Formation of Aspartate Impurity

Amlodipine maleate synthesis risks forming amlodipine aspartate via a Michael addition reaction between the amino group of amlodipine and the α,β-unsaturated carbonyl of maleic acid .

Mitigation Strategies

| Condition | Aspartate Content (HPLC) |

|---|---|

| pH 6.5, excess maleate | 0.01% |

| Neutral/alkaline pH | >1% |

Purification and Recrystallization

This compound is purified via crystallization from solutions containing excess maleic acid to enhance purity .

Example Protocol

-

Dissolve 5 g this compound in 60 mL ethanol + 0.055 g maleic acid at reflux.

Key Solvents

Conversion to Other Salts

This compound can be converted to besylate or hydrochloride salts via:

-

Salt Precipitation :

Yield : 4.7 g off-white product from 16 g starting material .

Metabolic Reactions

Amlodipine undergoes hepatic metabolism (~90%) to inactive metabolites via oxidation, with 10% excreted unchanged in urine .

| Parameter | Value | Source |

|---|---|---|

| Primary Metabolites | Pyridine derivatives | |

| Half-life | 30–50 hours | |

| Protein Binding | 98% |

Enzymatic Pathways

Stability and Degradation

This compound is stable under acidic conditions but degrades in alkaline environments, forming aspartate or hydrolysis products .

Accelerated Stability Data

Wissenschaftliche Forschungsanwendungen

Indications

The primary indications for amlodipine maleate include:

- Hypertension : Effective in lowering both systolic and diastolic blood pressure.

- Angina : Provides relief from chronic stable angina and vasospastic angina.

- Coronary Artery Disease : Used in patients with documented coronary artery disease .

Hypertension Management

A multicenter study involving 263 patients assessed the efficacy of this compound compared to amlodipine besylate over nine months. Results indicated that both formulations significantly reduced diastolic blood pressure (DBP) and systolic blood pressure (SBP) without significant differences in efficacy or safety profiles .

Efficacy Data Table

| Parameter | This compound | Amlodipine Besylate | p-value |

|---|---|---|---|

| Baseline DBP (mm Hg) | 98.1 | 98.1 | - |

| DBP Reduction (mm Hg) | -17.5 | -21.2 | <0.0001 |

| % Patients Reaching Target DBP | 90.91% | 89.52% | NS |

Other Therapeutic Uses

Recent studies have indicated that this compound may also have applications in treating:

- Neurodegenerative Diseases : Its antioxidant properties suggest potential benefits in conditions like Alzheimer's disease .

- Cancer : Preliminary research indicates possible roles in managing certain types of leukemia and breast cancer, potentially enhancing the effects of other chemotherapeutic agents .

Case Study 1: Hypertension Control

In a double-blind study, patients treated with this compound exhibited significant reductions in both systolic and diastolic blood pressure over eight weeks, demonstrating its effectiveness as a first-line treatment for hypertension .

Case Study 2: Cancer Treatment

This compound was evaluated alongside standard chemotherapy regimens for patients with breast cancer. The combination therapy showed improved outcomes compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .

Safety Profile

This compound has been shown to have a favorable safety profile, with common adverse effects including headache, flushing, and peripheral edema. Long-term studies indicate no significant carcinogenic or mutagenic effects, affirming its safety for extended use .

Adverse Effects Data Table

| Adverse Effect | Incidence (this compound) | Incidence (Amlodipine Besylate) |

|---|---|---|

| Headache | 28.9% | 37.9% |

| Flushing | Not specified | Not specified |

| Peripheral Edema | Not specified | Not specified |

Wirkmechanismus

Amlodipine maleate works by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and myocardium. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include the calcium channels themselves, and the pathways involved are primarily related to calcium signaling .

Vergleich Mit ähnlichen Verbindungen

Nifedipine: Another dihydropyridine calcium channel blocker, but with a shorter duration of action.

Felodipine: Similar to amlodipine but with different pharmacokinetic properties.

Lercanidipine: Known for its high vascular selectivity.

Uniqueness: Amlodipine maleate is unique due to its long-acting nature, allowing for once-daily dosing. This improves patient compliance compared to other calcium channel blockers that require multiple doses per day .

Eigenschaften

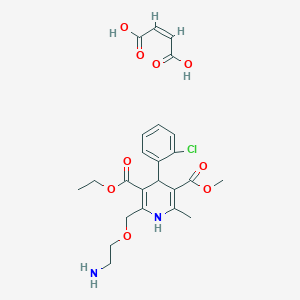

IUPAC Name |

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88150-42-9 (Parent) | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027708 | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-47-4 | |

| Record name | Amlodipine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.